Unii-xjs56A8gyf
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-xjs56A8gyf is a compound synthesized from a combination of two molecules, which have been studied for their potential to provide therapeutic benefits. The synthesis of this compound has been studied in order to better understand the mechanism of action and its biochemical and physiological effects. The aim of
Wissenschaftliche Forschungsanwendungen
Unii-xjs56A8gyf has been studied for its potential to provide therapeutic benefits in a variety of scientific research applications. For example, it has been studied as a potential treatment for cancer, as an anti-inflammatory agent, and as a potential agent for the treatment of neurological disorders. In addition, it has been studied as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes.
Wirkmechanismus
The mechanism of action of Unii-xjs56A8gyf is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, which are involved in the metabolism of certain molecules. By inhibiting the activity of these enzymes, this compound is believed to interfere with the metabolism of certain molecules, which may lead to therapeutic benefits.
Biochemical and Physiological Effects
This compound has been studied for its potential to provide therapeutic benefits through a variety of biochemical and physiological effects. For example, it has been studied for its potential to inhibit the activity of certain enzymes, which are involved in the metabolism of certain molecules. In addition, it has been studied for its potential to reduce inflammation, as well as its potential to reduce the risk of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of Unii-xjs56A8gyf through the solid-phase synthesis method has several advantages. This method is relatively quick and cost-effective, and it allows for the synthesis of complex molecules in a relatively short amount of time. However, this method also has several limitations. For example, the synthesis process is dependent on the availability of the desired molecules, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.
Zukünftige Richtungen
The potential future directions for Unii-xjs56A8gyf include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic benefits. In addition, further research could be conducted into the synthesis process in order to optimize the reaction conditions and increase the efficiency of the synthesis process. Finally, further research could be conducted into the potential therapeutic benefits of this compound in a variety of medical conditions, such as cancer, neurological disorders, and metabolic disorders.
Synthesemethoden
Unii-xjs56A8gyf is synthesized through a process known as solid-phase synthesis. This method involves the use of a solid support, such as a resin or a polymer, to which the desired molecules are attached. The molecules are then linked together by a series of chemical reactions to form the desired product. This method is advantageous as it allows for the synthesis of complex molecules in a relatively short amount of time.
Eigenschaften
IUPAC Name |
(2S,4S,6R,9S)-7-amino-9-(3,5-dihydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]dec-7-en-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-14-12-2-10-1-11(10)21(12)15(22)13(20-14)16-3-9-4-17(23,6-16)8-18(24,5-9)7-16/h9-13,23-24H,1-8H2,(H2,19,20)/t9?,10-,11-,12+,13+,16?,17?,18?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVVVHQBNWXMNQ-FHKDIRIYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1N3C(C2)C(=NC(C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1N3[C@H](C2)C(=N[C@H](C3=O)C45CC6CC(C4)(CC(C6)(C5)O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1429782-93-3 |
Source
|
Record name | (1aS,4S,6aR,7aS)-6-Amino-4-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)-1,1a,4,6a,7,7a-hexahydro-3H-cyclopropa(4,5)pyrrolo(1,2-a)pyrazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782933 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1AS,4S,6AR,7AS)-6-AMINO-4-(3,5-DIHYDROXYTRICYCLO(3.3.1.13,7)DEC-1-YL)-1,1A,4,6A,7,7A-HEXAHYDRO-3H-CYCLOPROPA(4,5)PYRROLO(1,2-A)PYRAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJS56A8GYF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.